Hafnium(IV) n-butoxide
Description
Hafnium(IV) n-butoxide (CAS: 22411-22-9) is a metal-organic compound with the molecular formula C₁₆H₃₆HfO₄ and a molecular weight of 470.95–474.98 g/mol . It is a clear to yellowish liquid, typically supplied as a 60% solution in n-butanol or as a pure compound with a density of 1.2376 g/mL (neat form) or 0.87 g/cm³ (solution form) . Key applications include:
- Sol-gel synthesis of hafnium oxide (HfO₂) thin films for high-κ dielectric materials in semiconductor devices .
- Precursor for ceramic nanocomposites (e.g., HfN/SiCN) via pyrolysis of modified polysilazanes .
- Catalyst in polymerization reactions, such as poly(butylene succinate) synthesis .
The compound is highly moisture-sensitive, requiring storage under inert gas (e.g., nitrogen or argon) . It is classified as hazardous due to flammability (flash point: -18°C), skin sensitization, and eye damage risks .
Properties
IUPAC Name |
butan-1-olate;hafnium(4+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Hf/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBRWBUKPWVGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Hf+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36HfO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22411-22-9 | |
| Record name | Hafnium n-butoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Metal Amide Alkoxylation Route
The most widely documented method involves the reaction of hafnium(IV) chloride (HfCl₄) with lithium diethylamide (LiNEt₂), followed by alkoxylation with n-butanol. This two-step process, adapted from analogous zirconium and hafnium tert-butoxide syntheses, proceeds as follows:
Step 1: Synthesis of Tetrakis(diethylamido)hafnium(IV)
HfCl₄ reacts with LiNEt₂ in anhydrous toluene under nitrogen atmosphere:
Key parameters:
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Molar ratio : 1:4 HfCl₄ to LiNEt₂
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Temperature : 0°C (ice bath) during reagent addition, followed by room-temperature stirring for 12 hours.
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Purification : Vacuum distillation at 145°C/50 mTorr yields Hf(NEt₂)₄ as a colorless liquid (76% yield).
Step 2: Alkoxylation with n-Butanol
Hf(NEt₂)₄ undergoes ligand exchange with n-butanol in toluene:
Optimized conditions:
Table 1: Comparative Reaction Parameters for Hf(OC₄H₉)₄ Synthesis
Direct Alcoholysis of Hafnium Chloride
An alternative single-step method involves direct reaction of HfCl₄ with n-butanol in the presence of a base (e.g., ammonia):
Advantages :
Challenges :
-
Requires rigorous removal of NH₄Cl byproduct via filtration and distillation.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra of Hf(OC₄H₉)₄ in C₆D₆ exhibit characteristic resonances:
Purity Assessment
-
Gravimetric analysis : Ignition to HfO₂ confirms ≥98.5% purity.
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Chloride content : Ion chromatography detects <0.85% residual chloride.
Industrial-Scale Production Considerations
Solvent Selection
Challenges and Methodological Limitations
Ligand Exchange Efficiency
Chemical Reactions Analysis
Hafnium(IV) n-butoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hafnium oxide (HfO2), a material with excellent dielectric properties.
Hydrolysis: In the presence of water, it hydrolyzes to form hafnium hydroxide and butanol.
Transesterification: It acts as a catalyst in the transesterification reactions, such as the synthesis of poly(butylene succinate) (PBS).
Common reagents used in these reactions include water for hydrolysis and various alcohols for transesterification. The major products formed are hafnium oxide and polyesters, depending on the reaction conditions .
Scientific Research Applications
Materials Science
- Sol-Gel Synthesis : Hafnium(IV) n-butoxide is widely used as a precursor in the sol-gel synthesis of hafnium oxide (HfO₂) thin films. These films exhibit excellent dielectric properties, making them suitable for applications in electronic devices such as capacitors and transistors .
- Nanocrystal Fabrication : The compound is instrumental in the fabrication of barium hafnate (BaHfO₃) perovskite nanocrystals, which are utilized in various electronic applications due to their unique optical and electronic properties .
Polymer Chemistry
- Catalyst in Polymerization : this compound acts as a catalyst in transesterification reactions, facilitating the synthesis of biodegradable polymers like poly(butylene succinate). This application is particularly relevant in developing sustainable materials for drug delivery systems and tissue engineering .
- Polymer Properties Enhancement : The compound's ability to form stable complexes with organic molecules enhances the mechanical and thermal properties of the resulting polymers, making them suitable for advanced applications.
Biological Applications
- Drug Delivery Systems : Research indicates that this compound can form stable complexes with pharmaceutical compounds, potentially improving drug solubility and bioavailability. This property is being explored for developing innovative drug delivery systems.
- Tissue Engineering : The compound's role in synthesizing biodegradable polymers also extends to tissue engineering applications, where it can be used to create scaffolds that support cell growth and tissue regeneration .
Case Study 1: Hafnium Oxide Thin Films
A study investigated the use of this compound in creating HfO₂ thin films via sol-gel processing. The resulting films demonstrated high dielectric constants and low leakage currents, making them ideal for use in advanced semiconductor devices. The research highlighted the importance of controlling the hydrolysis conditions to achieve optimal film properties .
Case Study 2: Biodegradable Polymers
Another research project focused on using this compound as a catalyst for synthesizing poly(butylene succinate). The study reported that the resulting polymer exhibited enhanced mechanical strength and degradation rates compared to traditional polymers. This advancement holds promise for applications in environmentally friendly packaging and medical devices .
Mechanism of Action
The mechanism of action of Hafnium(IV) n-butoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. In polymerization reactions, it coordinates with monomers to form active catalytic sites, promoting the formation of polymer chains. In the sol-gel process, it hydrolyzes and condenses to form metal-oxide networks, leading to the formation of thin films and nanomaterials .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : Hf > Zr > Ti due to atomic mass (Hf: 178.49; Zr: 91.22; Ti: 47.87) .
- Stability : All three compounds hydrolyze readily in air, necessitating inert handling .
Reactivity in Precursor Chemistry
Polysilazane Modification
- This compound reacts with both N–H and Si–H groups in hydrido-polysilazanes, forming Si–Hf linkages and enabling diverse ceramic nanocomposites (e.g., HfN/SiCN) .
- Titanium(IV) n-butoxide reacts only with N–H groups , limiting bonding sites .
- Zirconium(IV) n-butoxide exhibits intermediate reactivity but is less studied compared to Hf and Ti analogs .
Hydrolysis Rates
Biological Activity
Hafnium(IV) n-butoxide, also known as tetrabutoxyhafnium(IV) (Hf(C4H9O)4), is a compound of significant interest in both materials science and biomedicine. Its unique properties, including biocompatibility and potential anti-tumor activity, make it a candidate for various applications, particularly in drug delivery and cancer therapy.
- Molecular Formula : Hf(C4H9O)4
- Molecular Weight : 470.94 g/mol
- Appearance : Colorless to yellow liquid
- Boiling Point : 280°C
- Flash Point : 35°C
- CAS Number : 22411-22-9
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly its anti-tumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Hep G2 (hepatocellular carcinoma).
Anti-Tumor Activity
The anti-tumor activity of this compound has been assessed through various assays. One notable study reported that certain hafnium complexes demonstrated significant cytotoxicity against HeLa and Hep G2 cells with IC50 values indicating effective inhibition of cell growth:
| Complex | IC50 (HeLa S3) μM | IC50 (Hep G2) μM |
|---|---|---|
| [{HfIV(L1)(OnBu)}2O] | 71.2 ± 25.3 | 62.2 ± 27.7 |
| [HfIV(L1)Dipic] | 62.1 ± 15.6 | >100 |
| Cisplatin | 3.5 ± 0.4 | 11.2 ± 2.1 |
| Hf(OnBu)4 | Nontoxic | Nontoxic |
These results suggest that while some hafnium complexes are non-toxic, others exhibit potent anti-tumor activity comparable to traditional chemotherapeutic agents like cisplatin .
The mechanism by which this compound exerts its biological effects is still under investigation, but several hypotheses have been proposed:
- Cellular Uptake : Studies indicate rapid cellular uptake of hafnium complexes, which may enhance their efficacy in targeting cancer cells.
- Hydrolysis Stability : The stability of hafnium complexes in aqueous environments affects their bioactivity; complexes that hydrolyze rapidly may lose their therapeutic potential.
- Interaction with Cellular Targets : Hafnium compounds may interact with cellular macromolecules, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Research has provided insights into the synthesis and characterization of hafnium complexes, revealing their potential applications in biomedical fields:
- A study demonstrated the synthesis of a dimeric phenolato hafnium complex that showed enhanced stability and anti-tumor activity compared to monomeric forms .
- Another investigation focused on the sol-gel preparation of hafnium oxide materials using this compound as a precursor, highlighting its versatility in material science applications .
Safety and Toxicology
While this compound exhibits promising biological activities, safety assessments are crucial:
Q & A
Q. What are the standard protocols for synthesizing and purifying hafnium(IV) n-butoxide?
this compound is typically synthesized via alkoxide exchange reactions under anhydrous conditions. A common method involves reacting hafnium tetrachloride (HfCl₄) with n-butanol in the presence of a base (e.g., ammonia) to neutralize HCl byproducts. Purification requires fractional distillation under reduced pressure in an inert atmosphere (e.g., argon) to prevent hydrolysis. Residual solvents like butanol must be rigorously removed using vacuum drying, as excess solvent can alter stoichiometry in downstream applications (e.g., sol-gel synthesis) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ligand coordination and detect solvent residues.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~950–1050 cm⁻¹ indicate Hf–O–C vibrations.
- Elemental Analysis : Quantify hafnium content via inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition behavior under inert atmospheres .
Q. What safety measures are critical when handling this compound?
This compound is flammable, causes severe eye damage, and may induce skin allergies. Protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation : Use a fume hood or inert-atmosphere glovebox to avoid inhalation and moisture exposure.
- Storage : Keep in sealed containers under argon, away from oxidizers and humidity .
Advanced Research Questions
Q. How does this compound facilitate the synthesis of high-κ dielectric HfO₂ thin films via sol-gel methods?
The compound acts as a precursor in sol-gel processes, where controlled hydrolysis forms Hf–O–Hf networks. Key parameters include:
- Hydrolysis Rate : Modulated by adding water/acid catalysts (e.g., acetic acid) to prevent rapid gelation.
- Annealing : Post-deposition thermal treatment (400–600°C) converts amorphous gels to crystalline HfO₂, achieving dielectric constants (κ) of ~20–25.
- Doping : Co-precursors (e.g., Al or Si alkoxides) can reduce leakage currents by stabilizing the cubic/tetragonal HfO₂ phases .
Q. What mechanistic insights explain its reactivity with polysilazanes in ceramic nanocomposite formation?
this compound reacts with N–H and Si–H groups in polysilazanes, forming Si–Hf–N linkages. Spectroscopic studies (Raman, ¹H-NMR) show that Hf coordinates with nitrogen, while residual butoxide ligands undergo condensation. This creates hybrid precursors that, upon pyrolysis (1000–1400°C), yield ultrahigh-temperature ceramics (e.g., HfN/SiCN composites) with enhanced thermal stability .
Q. How do solvent and humidity impact the stoichiometry of hafnium oxide precursors derived from this compound?
- Solvent Polarity : Polar solvents (e.g., ethanol) accelerate hydrolysis, leading to incomplete ligand exchange and oxygen vacancies. Non-polar solvents (e.g., toluene) slow reactivity, improving stoichiometric control.
- Ambient Humidity : Moisture induces premature hydrolysis, causing particle aggregation. In-situ FTIR monitoring under controlled humidity (<5% RH) is recommended to optimize precursor homogeneity .
Q. What strategies address ligand disproportionation during its use in hybrid perovskite nanocrystal synthesis?
Disproportionation (e.g., ligand detachment) destabilizes nanocrystal surfaces. Mitigation approaches include:
- Ligand Engineering : Coating with oleic acid/oleylamine to passivate surface defects.
- Low-Temperature Synthesis : Reactions at <100°C minimize thermal decomposition of butoxide ligands.
- Post-Synthetic Treatment : Ligand exchange with halides (e.g., PbBr₂) to enhance colloidal stability .
Methodological Considerations
Q. How can researchers optimize the integration of this compound into organic-inorganic hybrid gate dielectrics?
- Layer-by-Layer Deposition : Alternate hafnium oxide layers with self-assembled monolayers (e.g., phosphonic acids) to reduce interfacial traps.
- Cross-Linking Agents : Use bifunctional ligands (e.g., ethylene glycol) to bridge inorganic HfO₂ domains and organic matrices, improving mechanical flexibility .
Q. What advanced techniques resolve contradictions in reported crystallinity vs. dielectric performance of HfO₂ films?
Discrepancies arise from varying annealing conditions and precursor purity. Pair grazing-incidence X-ray diffraction (GI-XRD) with capacitance-voltage (C-V) measurements to correlate phase purity (tetragonal vs. monoclinic) with κ values. For amorphous films, electron energy loss spectroscopy (EELS) can probe local bonding environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
